Glycyrdione C
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Overview
Description
Glyinflanin C: is a naturally occurring flavonoid compound found in the roots of the plant Glycyrrhiza inflata. It belongs to the class of dibenzylmethanes and is known for its various biological activities, including estrogen-like activity and inhibitory effects against certain bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Glyinflanin C involves several steps, starting from basic organic compoundsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods: Industrial production of Glyinflanin C is primarily achieved through extraction from the roots of Glycyrrhiza inflata. The extraction process involves the use of solvents such as ethanol or methanol to isolate the compound from the plant material. The extract is then purified using techniques like column chromatography to obtain Glyinflanin C in its pure form .
Chemical Reactions Analysis
Types of Reactions: Glyinflanin C undergoes various chemical reactions, including:
Oxidation: Glyinflanin C can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert Glyinflanin C into its corresponding reduced forms.
Substitution: Substitution reactions can introduce different functional groups onto the aromatic rings of Glyinflanin C.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Glyinflanin C, each with distinct chemical and biological properties .
Scientific Research Applications
Chemistry: Glyinflanin C is used as a reference compound in the study of flavonoids and their chemical properties. It serves as a model compound for understanding the reactivity and stability of dibenzylmethanes .
Biology: In biological research, Glyinflanin C is studied for its estrogen-like activity and its potential role in modulating hormonal pathways. It is also investigated for its antibacterial properties, particularly against Bacillus subtilis .
Medicine: Glyinflanin C has potential therapeutic applications due to its estrogen-like activity. It is being explored for its use in hormone replacement therapy and as a natural alternative to synthetic estrogens .
Industry: In the industrial sector, Glyinflanin C is used in the formulation of natural health products and dietary supplements. Its antioxidant properties make it a valuable ingredient in cosmetic and skincare products .
Mechanism of Action
Glyinflanin C exerts its effects through several molecular targets and pathways. Its estrogen-like activity is mediated by binding to estrogen receptors, which then modulate the expression of estrogen-responsive genes. Additionally, Glyinflanin C inhibits the growth of certain bacteria by interfering with their cell wall synthesis and metabolic pathways .
Comparison with Similar Compounds
- Glyinflanin A
- Glyinflanin B
- Glyinflanin D
- Glyinflanin E
- Glyinflanin F
Comparison: Glyinflanin C is unique among its analogs due to its specific substitution pattern on the aromatic rings, which imparts distinct biological activities. For instance, Glyinflanin C has a higher estrogen-like activity compared to Glyinflanin A and B, making it more potent in hormonal modulation .
Properties
CAS No. |
142750-24-1 |
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Molecular Formula |
C25H26O5 |
Molecular Weight |
406.5 g/mol |
IUPAC Name |
1-(7-hydroxy-2,2-dimethylchromen-6-yl)-3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]propane-1,3-dione |
InChI |
InChI=1S/C25H26O5/c1-15(2)5-6-16-11-17(7-8-20(16)26)21(27)13-22(28)19-12-18-9-10-25(3,4)30-24(18)14-23(19)29/h5,7-12,14,26,29H,6,13H2,1-4H3 |
InChI Key |
VXOZFACLCCVUMV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1=C(C=CC(=C1)C(=O)CC(=O)C2=C(C=C3C(=C2)C=CC(O3)(C)C)O)O)C |
Origin of Product |
United States |
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